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Compound of Interest

Compound Name: N-Dansyl 1,3-diaminopropane-d6

Cat. No.: B15558392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and structural

components of N-Dansyl 1,3-diaminopropane-d6, a deuterated analog of N-Dansyl 1,3-

diaminopropane. This compound is frequently utilized as an internal standard in quantitative

analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry

(GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) due to its isotopic labeling.

[1] The incorporation of stable heavy isotopes is a common practice in drug development to

trace and quantify molecules.[1]

Core Molecular Data
The exact molecular weight of N-Dansyl 1,3-diaminopropane-d6 is a critical parameter for

mass spectrometry and other analytical techniques. The deuteration of the 1,3-diaminopropane

moiety introduces a specific mass shift that allows for its differentiation from the non-deuterated

form.

Quantitative Data Summary
The table below summarizes the molecular weights of N-Dansyl 1,3-diaminopropane-d6 and

its constituent parts. This allows for a clear comparison and understanding of the mass

contribution of each component.
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Compound/Group Chemical Formula Molecular Weight ( g/mol )

N-Dansyl 1,3-diaminopropane-

d6
C₁₅H₁₅D₆N₃O₂S 313.45[1]

1,3-Diaminopropane C₃H₁₀N₂ 74.12[2]

Dansyl Chloride C₁₂H₁₂ClNO₂S 269.75[3]

Molecular Structure and Logical Relationships
The structure of N-Dansyl 1,3-diaminopropane-d6 is formed by the covalent bonding of a

dansyl group to a deuterated 1,3-diaminopropane molecule. The following diagram illustrates

this structural relationship.
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Logical relationship of molecular components.

Experimental Protocols
While specific experimental protocols for the use of N-Dansyl 1,3-diaminopropane-d6 will

vary depending on the application, a general workflow for its use as an internal standard in LC-

MS is provided below.

General Workflow for LC-MS Quantification
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The following diagram outlines a typical workflow for utilizing a deuterated internal standard in

a quantitative LC-MS experiment.
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Typical LC-MS experimental workflow.

Methodology:

Standard Preparation: Prepare a stock solution of N-Dansyl 1,3-diaminopropane-d6 of a

known concentration in a suitable solvent (e.g., methanol, acetonitrile).
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Sample Spiking: Add a precise volume of the internal standard stock solution to all samples,

calibration standards, and quality control samples.

Sample Extraction: Perform a sample clean-up procedure, such as solid-phase extraction

(SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

LC Separation: Inject the extracted sample onto a liquid chromatography system equipped

with an appropriate column to separate the analyte of interest from other components.

MS Detection: Utilize a mass spectrometer operating in Multiple Reaction Monitoring (MRM)

mode. Monitor for a specific precursor-to-product ion transition for the analyte and for N-
Dansyl 1,3-diaminopropane-d6.

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the

internal standard. This ratio is then used to determine the concentration of the analyte in the

unknown samples by comparing it to the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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